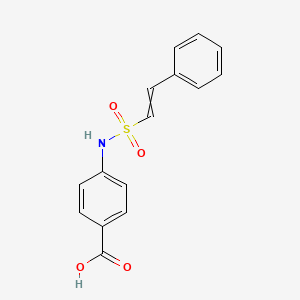

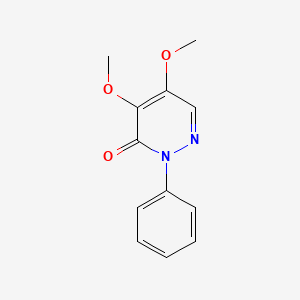

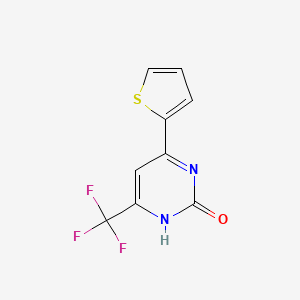

![molecular formula C20H18N2O2 B1332541 1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde CAS No. 433963-38-3](/img/structure/B1332541.png)

1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde" is a complex molecule that appears to be derived from indole-3-carbaldehyde, a versatile building block in organic synthesis. Indole-3-carbaldehyde itself has been studied for various reactions and applications, including as a tyrosinase inhibitor , in the synthesis of trisubstituted indoles , and in the generation of nitrones and subsequent cycloaddition reactions .

Synthesis Analysis

The synthesis of related indole derivatives often involves reactions with electrophilic or nucleophilic reagents. For instance, indol-3-yl-carbaldehyde oximes react with electrophilic alkenes/alkynes to afford isoxazolidines through a tandem nitrone generation and 1,3-dipolar cycloaddition process . Similarly, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to react regioselectively at the 2-position with various nucleophiles, leading to 2,3,6-trisubstituted indoles . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely features a fused indole system, as seen in the synthesis of 1,8-dihydropyrrolo[2,3-b]indoles from indole-3-carbaldehyde . The presence of a 2,3-dihydro-indolyl group suggests a partially saturated indole ring, which could influence the compound's reactivity and electronic properties.

Chemical Reactions Analysis

Indole-3-carbaldehyde derivatives can undergo various chemical reactions. For example, treatment with epichlorohydrin can lead to aldehydes with an oxirane ring, which can further react with active methylene compounds to give crotonic condensation products . These reactions demonstrate the reactivity of the aldehyde group and the potential for ring-opening or heterocyclization under different conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde" are not detailed in the provided papers, indole-3-carbaldehyde itself is known to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential biological activity . The aldehyde group is crucial for this activity, and modifications to the indole core can lead to a variety of physical and chemical properties, depending on the substituents and structural changes.

Applications De Recherche Scientifique

Antimicrobial Activity

- Synthesis and Antimicrobial Activity of Indole Derivatives : A study by Vijaya Laxmi & Rajitha (2010) involved synthesizing derivatives of 1H-indole-3-carbaldehyde and testing their antimicrobial activities. The compounds showed good antifungal activity against C. albicans and C. rugosa and moderate activity against bacteria like B. subtilis, S. aureus, and E. coli (Vijaya Laxmi & Rajitha, 2010).

Biological Evaluation

- Synthesis and Biological Evaluation of Indole Derivatives : Muralikrishna et al. (2014) synthesized and characterized indole derivatives for biological activity. The compounds were screened for antimicrobial activity using the agar disc diffusion method (Muralikrishna et al., 2014).

Reaction Studies

- Studies on Reaction with Active Methylene Compounds : Suzdalev & Den’kina (2011) investigated the reaction of indole-3-carbaldehyde with epichlorohydrin and further reactions with other compounds. This research contributes to understanding the chemical properties and potential applications of similar indole derivatives (Suzdalev & Den’kina, 2011).

Synthesis Techniques

- Synthesis of 1,2-dihydro-3H-indol-3-ones : Bourlot et al. (1994) explored the Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes for synthesizing 1,2-dihydro-3H-indol-3-ones, shedding light on novel synthesis methods relevant to similar compounds (Bourlot et al., 1994).

Anticancer Activity

- Multi-Functionalized Synthesis of N-Arylated Indole Derivatives : A study by Anwar et al. (2023) demonstrated the synthesis of indole-derived benzimidazoles and benzothiazoles, showing efficacy as anti-cancer agents. This indicates potential medicinal applications of similar indole compounds (Anwar et al., 2023).

Catalytic Applications

- Synthesis of Palladacycles and Catalytic Applications : Research by Singh et al. (2017) on synthesizing palladacycles from indole-3-carbaldehyde derivatives showed applications as catalysts for chemical reactions, suggesting potential industrial applications (Singh et al., 2017).

Tyrosinase Inhibition

- Tyrosinase Inhibition by Indole-3-carbaldehyde : Shimizu et al. (2003) isolated indole-3-carbaldehyde as a tyrosinase inhibitor from fungus YL185, indicating its potential in melanin inhibition and cosmetic applications (Shimizu et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-14-17(13-23)16-7-3-5-9-19(16)22(14)12-20(24)21-11-10-15-6-2-4-8-18(15)21/h2-9,13H,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCBRHYERQRUGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354824 |

Source

|

| Record name | 1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde | |

CAS RN |

433963-38-3 |

Source

|

| Record name | 1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

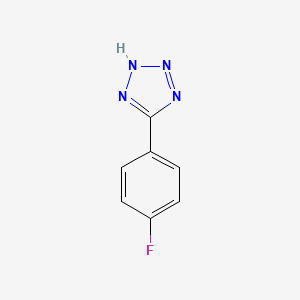

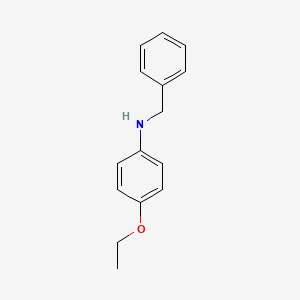

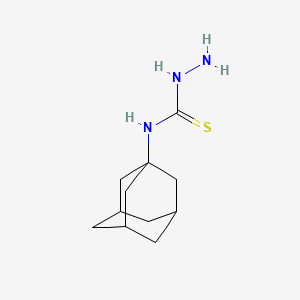

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

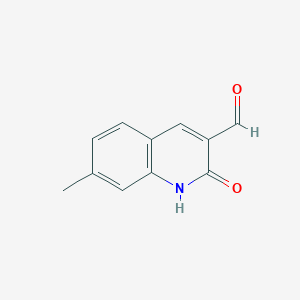

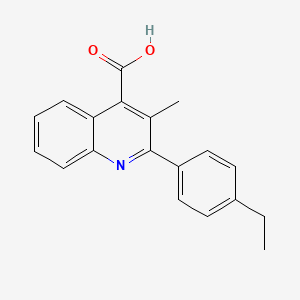

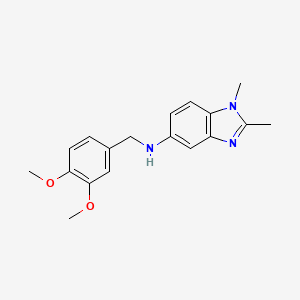

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

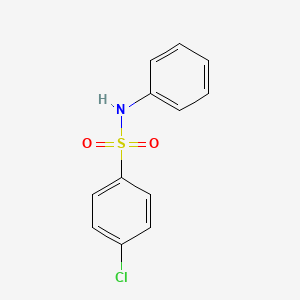

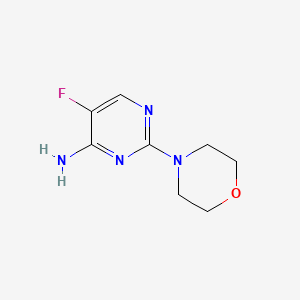

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)